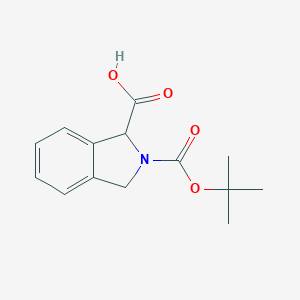

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCBMREDOQCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373166 | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-46-1 | |

| Record name | 2-(1,1-Dimethylethyl) 1,3-dihydro-2H-isoindole-1,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221352-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butoxycarbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a valuable building block in medicinal chemistry and pharmaceutical development. This document details the prevalent synthetic route, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.

Introduction

This compound, often abbreviated as N-Boc-isoindoline-1-carboxylic acid, is a protected amino acid derivative featuring a rigid isoindoline scaffold. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses, making this compound a key intermediate in the development of various therapeutic agents, including protease inhibitors, kinase inhibitors, and compounds targeting neurological disorders.[1][2] Its structural features are particularly useful for introducing conformational constraints in peptide mimetics and other bioactive molecules.

Synthetic Pathway Overview

The most common and straightforward synthesis of this compound involves the N-protection of the parent amino acid, isoindoline-1-carboxylic acid. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source in the presence of a suitable base.

The overall transformation is depicted in the following reaction scheme:

Caption: General reaction scheme for the N-Boc protection of isoindoline-1-carboxylic acid.

Experimental Protocol

Materials:

-

Isoindoline-1-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend isoindoline-1-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: To the suspension, add triethylamine (1.2 - 1.5 equivalents). Stir the mixture at room temperature until the starting material fully dissolves.

-

Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (1.1 - 1.3 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Quantitative Data

Specific yield and reaction conditions for the synthesis of this compound are not detailed in the available literature. However, for analogous N-Boc protection reactions of similar substrates, yields are typically in the moderate to high range. The following table presents expected parameters based on general organic synthesis principles and data for related compounds.

| Parameter | Expected Value/Condition |

| Reactant Ratios | |

| Isoindoline-1-carboxylic acid | 1.0 eq |

| Di-tert-butyl dicarbonate | 1.1 - 1.3 eq |

| Triethylamine | 1.2 - 1.5 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Purification | |

| Method | Flash Column Chromatography (Silica Gel) |

| Eluent System | Ethyl Acetate / Hexanes gradient |

| Product Characteristics | |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Purity (typical) | >95% |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is a crucial step for the development of more complex molecules in the pharmaceutical industry. The N-Boc protection of isoindoline-1-carboxylic acid is a robust and reproducible method that can be readily implemented in a laboratory setting. This guide provides a solid foundation for researchers and scientists to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity depending on the scale of the synthesis.

References

physicochemical properties of Boc-isoindoline-1-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of Boc-isoindoline-1-carboxylic Acid

Introduction

N-tert-butoxycarbonyl-isoindoline-1-carboxylic acid, commonly referred to as Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a protected amine and a carboxylic acid on a rigid isoindoline scaffold, makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceutical agents.[1][2] Understanding the physicochemical properties of this compound is crucial for its effective use in reaction design, purification, formulation, and for predicting its behavior in biological systems. This guide provides a detailed overview of its key physicochemical properties and the experimental protocols for their determination.

Physicochemical Data Summary

The following table summarizes the known and predicted .

| Property | Value | Source |

| CAS Number | 221352-46-1 | [1][3][4] |

| Molecular Formula | C₁₄H₁₇NO₄ | [1][4][5] |

| Molecular Weight | 263.29 g/mol | [4][5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | Data not available. Expected for a solid organic acid. | |

| Solubility | Data not available. Predicted to be soluble in many organic solvents (e.g., methanol, ethyl acetate, chloroform) and aqueous bases; insoluble in water and petroleum ether. | |

| pKa | Data not available. Estimated to be ~4-5 for the carboxylic acid in aqueous solution. | |

| logP | Data not available. |

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties are outlined below. These are generalized protocols applicable to solid organic compounds like Boc-isoindoline-1-carboxylic acid.

Melting Point Determination

The melting point provides information about the purity of a compound. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus [6]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[8]

Solubility Determination

A qualitative solubility analysis can provide insights into the polarity and the presence of acidic or basic functional groups within a molecule.[9]

Methodology: Systematic Solubility Testing [10][11]

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, its acidity or basicity can be tested with litmus paper.[10][11]

-

Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Solubility indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol.[9]

-

Aqueous Strong Acid Solubility: If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl). Solubility suggests the presence of a basic functional group, such as an amine.[11]

-

Organic Solvent Solubility: Test solubility in various organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) by adding ~25 mg of the compound to 0.75 mL of the solvent and observing for dissolution. This helps to classify the compound based on polarity.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For Boc-isoindoline-1-carboxylic acid, this refers to the dissociation of the carboxylic acid proton.

Methodology: Potentiometric Titration [12]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) to ensure solubility.[13]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), measures the differential solubility of a compound in a two-phase system of an immiscible organic solvent (typically n-octanol) and water. It is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method [14][15]

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[16]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the second phase is added.

-

Equilibration: The biphasic mixture is shaken vigorously in a separatory funnel for a set period to allow the compound to partition between the two layers until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the layers have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel compound like Boc-isoindoline-1-carboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-indoline-7-carboxylic Acid|Pharmaceutical Building Block [benchchem.com]

- 3. 221352-46-1 Cas No. | N-Boc-isoindoline-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. scbt.com [scbt.com]

- 5. 1-Boc-indoline-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

In-Depth Technical Guide: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

CAS Number: 221352-46-1

Abstract

This technical guide provides a comprehensive overview of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, a key building block in modern organic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, synthesis, and applications. This guide includes tabulated data for easy reference, detailed experimental protocols for key reactions, and visualizations of relevant chemical and biological pathways to facilitate a deeper understanding of its utility in the synthesis of complex, biologically active molecules.

Introduction

This compound, also known as N-Boc-isoindoline-1-carboxylic acid, is a heterocyclic compound featuring a bicyclic isoindoline core. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid at the 1-position makes it a versatile intermediate in pharmaceutical and chemical synthesis.[1][2] The Boc group provides a stable yet readily cleavable protecting group for the amine functionality, which is crucial for multi-step synthetic sequences.[3] This allows for selective reactions at the carboxylic acid moiety without interference from the nitrogen atom. The rigid isoindoline scaffold is a common feature in a variety of biologically active compounds, including those with applications in treating neurological disorders.[2][4]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below. While specific experimental spectroscopic data for this exact compound is not widely available in the cited literature, representative data for closely related isoindoline structures are provided for reference.

General Properties

| Property | Value | Reference |

| CAS Number | 221352-46-1 | |

| Molecular Formula | C₁₄H₁₇NO₄ | [4] |

| Molecular Weight | 263.29 g/mol | [4] |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, under dry conditions | [4] |

Spectroscopic Data (Representative)

While specific NMR spectra for this compound were not found in the reviewed literature, the following table provides expected chemical shift ranges based on analogous structures and general principles of NMR spectroscopy for carboxylic acids.[5]

| ¹H NMR | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) |

| Aromatic Protons (Ar-H) | 7.2 - 7.8 (multiplet) |

| Isoindoline Core Protons | 4.0 - 5.0 (multiplets) |

| Boc Group (-C(CH₃)₃) | 1.4 - 1.6 (singlet) |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Carboxylic Carbonyl (-COOH) | 170 - 185 |

| Boc Carbonyl (-COO-) | 150 - 160 |

| Aromatic Carbons (Ar-C) | 120 - 145 |

| Boc Quaternary Carbon (-C(CH₃)₃) | 75 - 85 |

| Isoindoline Core Carbons | 45 - 65 |

| Boc Methyl Carbons (-C(CH₃)₃) | 25 - 30 |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the protection of the isoindoline nitrogen followed by functional group manipulations. Asymmetric synthesis is crucial for producing enantiomerically pure compounds for pharmaceutical applications.[6]

General Synthesis Workflow

The general approach to synthesizing N-protected isoindoline carboxylic acids involves the protection of the nitrogen atom of the parent isoindoline-1-carboxylic acid.

Representative Experimental Protocol: Asymmetric Synthesis of a Chiral Isoindoline-1-carboxylic Acid Ester

While a specific protocol for the title compound is not available, the following is a representative procedure for the asymmetric synthesis of a related chiral isoindoline-1-carboxylic acid ester, which highlights the key chemical transformations.[6]

Step 1: Palladium/Brønsted Acid-Catalyzed Intramolecular Allylic Amination

A chiral sulfinyl group is used to induce asymmetry in a palladium-catalyzed intramolecular cyclization to form the isoindoline ring system.

-

To a solution of the appropriate starting material (a substituted 2-allylbenzaldehyde) and a chiral tert-butanesulfinamide in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a Brønsted acid co-catalyst (e.g., benzoic acid).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to yield the chiral N-sulfinyl-isoindoline.

Step 2: Conversion to the Isoindoline-1-carboxylic Acid Ester

The N-sulfinyl-isoindoline is then converted to the corresponding carboxylic acid ester through a two-step oxidation sequence.

-

Oxidize the N-sulfinyl-isoindoline using an appropriate oxidizing agent (e.g., m-CPBA) to the corresponding sulfonyl derivative.

-

Cleave the sulfonyl group under reducing conditions (e.g., with samarium(II) iodide) and subsequently trap the resulting intermediate with an electrophile to introduce the ester functionality.

-

Purify the final product by column chromatography.

Applications in Drug Discovery and Development

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[3] Derivatives of isoindoline have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] this compound serves as a valuable building block for the synthesis of these complex molecules.

Role as a Chiral Building Block

The carboxylic acid and the protected amine functionalities make this compound an ideal starting material for peptide coupling and the formation of heterocyclic systems.[4] Its rigid structure is particularly useful in the design of protease and kinase inhibitors, where a well-defined three-dimensional structure is often required for potent and selective binding to the enzyme's active site.[4]

Example of a Biological Target for Isoindoline Derivatives: Carbonic Anhydrases

While a direct synthetic route from this compound to a specific carbonic anhydrase (CA) inhibitor is not documented in the searched literature, isoindoline-1,3-dione derivatives have been synthesized and shown to be potent and selective inhibitors of tumor-associated CA isoforms, such as CA IX.

Signaling Pathway Context: The Role of CA IX in Tumor Hypoxia

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels). Its activity is linked to the regulation of intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, and invasion.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its protected amine and reactive carboxylic acid functionalities, combined with the rigid isoindoline core, make it an ideal starting material for creating a diverse range of compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited in publicly available literature, the information on related structures and their applications underscores its importance for medicinal chemists and researchers in the life sciences. Further research into the synthesis and application of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Tert-butoxycarbonyl)isoindoline-5-carboxylic acid | 149353-71-9 | Benchchem [benchchem.com]

- 4. (R)-2-(tert-butoxycarbonyl)isoindoline-1-carboxylicacid [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characteristics of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide presents expected spectroscopic and physicochemical properties based on known data for structurally related compounds and general principles of organic chemistry. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 221352-46-1, is a derivative of isoindoline, a heterocyclic organic compound.[1] The structure features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindoline ring system and a carboxylic acid group at the 1-position. The Boc group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[2] The isoindoline scaffold itself is a key structural motif in a number of pharmaceutical compounds.[3][4]

Table 1: General and Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₁₄H₁₇NO₄ | [5] |

| Molecular Weight | 263.29 g/mol | [5] |

| CAS Number | 221352-46-1 | [5] |

| Appearance | Expected to be a white to off-white solid | Based on similar Boc-protected amino acids. |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General solubility characteristics of Boc-protected amino acids. |

| Storage | Store in a cool, dry place. | Standard for organic compounds. |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-13 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons of the isoindoline ring |

| ~5.0-5.5 | Singlet/Doublet | 1H | Methine proton at C1 (-CH(COOH)-) |

| ~4.5-5.0 | Multiplet | 2H | Methylene protons of the isoindoline ring (-CH₂-) |

| ~1.4-1.6 | Singlet | 9H | Tert-butyl protons (-C(CH₃)₃) |

Table 3: Expected ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | Carboxylic acid carbonyl carbon (-C OOH) |

| ~155 | Carbonyl carbon of the Boc group (-OC O-) |

| ~135-145 | Quaternary aromatic carbons of the isoindoline ring |

| ~120-130 | Aromatic CH carbons of the isoindoline ring |

| ~80 | Quaternary carbon of the Boc group (-C (CH₃)₃) |

| ~60-70 | Methine carbon at C1 (-C H(COOH)-) |

| ~50-60 | Methylene carbon of the isoindoline ring (-C H₂-) |

| ~28 | Methyl carbons of the Boc group (-C(C H₃)₃) |

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch of the Boc carbonyl |

| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |

| ~1600, ~1480 | Medium | C=C stretch of the aromatic ring |

| ~1160 | Strong | C-O stretch of the Boc group |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment |

| 264.1230 | [M+H]⁺ (Calculated for C₁₄H₁₇NO₄ + H⁺) |

| 208.0817 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 164.0919 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 218.1125 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound. These are based on standard procedures for similar compounds and may require optimization.

Synthesis of this compound

This proposed synthesis involves the N-protection of isoindoline-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Isoindoline-1-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isoindoline-1-carboxylic acid in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield the crude product.

Caption: Proposed synthesis workflow for this compound.

Purification Protocol

Purification can be achieved by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

-

Slowly add a solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes cloudy.

-

Add a few drops of the hot solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute with a gradient of ethyl acetate in hexane.

-

Collect fractions and combine those containing the pure product (as determined by TLC).

-

Evaporate the solvent to obtain the purified product.

Caption: General purification strategies for the target compound.

Biological Activity and Signaling Pathways

Based on available literature, there is no specific information detailing the biological activity or involvement in any signaling pathways for this compound. However, the isoindoline core is present in various biologically active molecules and approved drugs, suggesting that derivatives of this compound could be of interest in drug discovery.[3][4] For instance, isoindoline derivatives have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[6][7] The primary role of this compound is as a building block in organic synthesis, particularly for the introduction of the isoindoline-1-carboxylic acid moiety in a protected form.[2]

Caption: Relationship between the target compound and its known/potential applications.

Conclusion

This compound is a valuable synthetic intermediate for the preparation of more complex molecules containing the isoindoline-1-carboxylic acid scaffold. While specific experimental data for this compound is not widely published, its chemical and spectroscopic properties can be reasonably predicted based on its structure. The generalized protocols provided herein offer a starting point for its synthesis and purification. Further research is warranted to explore the potential biological activities of derivatives of this compound.

References

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. molbase.com [molbase.com]

- 6. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Boc-isoindoline-1-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of Boc-isoindoline-1-carboxylic acid, a key building block in contemporary drug discovery and organic synthesis. Aimed at researchers, medicinal chemists, and professionals in pharmaceutical development, this document provides a consolidated overview of its solubility in common organic solvents, alongside detailed experimental protocols for solubility determination.

Executive Summary

Boc-isoindoline-1-carboxylic acid is a conformationally constrained amino acid derivative widely utilized in the synthesis of novel therapeutic agents. Its solubility profile is a critical parameter for reaction optimization, purification, and formulation development. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes qualitative information based on the general behavior of structurally related Boc-protected amino acids and carboxylic acids. The subsequent sections provide a qualitative solubility summary and a comprehensive experimental protocol for precise solubility determination.

Qualitative Solubility Profile

The solubility of Boc-isoindoline-1-carboxylic acid is dictated by the interplay of its polar carboxylic acid group and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. Based on the behavior of analogous compounds, a general solubility profile can be inferred. The following table summarizes the expected qualitative solubility in a range of common organic solvents. It is important to note that these are general guidelines, and empirical determination is recommended for precise measurements.

| Solvent Category | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The polar nature of the solvent can effectively solvate the carboxylic acid moiety, while the aprotic character accommodates the entire molecule.[1] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving many Boc-protected amino acids.[1] | |

| Polar Protic | Methanol (MeOH) | Sparingly Soluble to Soluble | The hydroxyl group can interact with the carboxylic acid, but the overall polarity may be less favorable for the nonpolar Boc group compared to polar aprotic solvents. |

| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | The nonpolar nature of DCM is less suited to solvate the polar carboxylic acid group.[1] |

| Diethyl Ether (Et₂O) | Insoluble to Sparingly Soluble | Generally, carboxylic acids exhibit low solubility in nonpolar ethers. | |

| Aqueous | Water (H₂O) | Insoluble | The large, nonpolar Boc group significantly reduces aqueous solubility despite the presence of the carboxylic acid.[1] |

Experimental Protocol: Thermodynamic Solubility Determination

For accurate and reproducible solubility data, the shake-flask method to determine thermodynamic (equilibrium) solubility is recommended.[2][3] This method involves equilibrating an excess of the solid compound in the solvent of interest and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Boc-isoindoline-1-carboxylic acid (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Boc-isoindoline-1-carboxylic acid to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the dissolved solute from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is pre-wetted with the solvent to minimize compound adsorption.

-

-

-

Quantification:

-

Prepare a series of standard solutions of Boc-isoindoline-1-carboxylic acid of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method:

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. Develop an isocratic or gradient method to separate the analyte from any potential impurities. The concentration is determined by comparing the peak area of the sample to a calibration curve generated from the standards.[4][5]

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and no interfering species are present, a UV-Vis spectrophotometer can be used. The absorbance of the sample is measured at the wavelength of maximum absorbance (λmax) and the concentration is calculated using a calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility of Boc-isoindoline-1-carboxylic acid in each solvent, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

Understanding the solubility of Boc-isoindoline-1-carboxylic acid is paramount for its effective application in research and development. While quantitative data remains sparse, the qualitative trends and the detailed experimental protocol provided in this guide offer a robust framework for scientists to determine its solubility in various organic solvents. The application of the described methodology will enable more efficient process development, leading to accelerated timelines in drug discovery and chemical synthesis.

References

An In-depth Technical Guide on the Application of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid in the Development of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in synthetic and medicinal chemistry. Its rigid isoindoline scaffold and protected functional groups make it an ideal starting material for creating complex molecules with specific pharmacological activities. This technical guide elucidates the role of this compound as a synthetic intermediate rather than a pharmacologically active agent with its own mechanism of action. We will explore its application in the synthesis of bioactive derivatives, with a particular focus on isoindolinone-based carbonic anhydrase inhibitors. This guide will detail the mechanism of action of these derivatives, present quantitative data from inhibition assays, outline experimental protocols, and provide visualizations of synthetic and signaling pathways.

The Role of this compound in Drug Discovery

This compound is primarily utilized as a constrained amino acid analogue in the synthesis of pharmaceuticals.[1] The tert-butoxycarbonyl (Boc) group provides a stable and reversible protection for the isoindoline nitrogen, allowing for selective chemical modifications at the carboxylic acid functionality. This feature is highly valuable in multi-step syntheses of complex organic molecules, including protease inhibitors and compounds targeting the central nervous system. The rigid isoindoline core helps to constrain the conformational flexibility of the final molecule, which can lead to higher binding affinity and selectivity for its biological target.

Synthetic Utility

The primary utility of this compound lies in its role as a scaffold for building more complex molecules. The Boc protecting group can be removed under acidic conditions, revealing a secondary amine that can participate in a variety of chemical reactions. The carboxylic acid group, on the other hand, can be activated to form amide bonds or other functional groups. This dual functionality allows for the systematic elaboration of the isoindoline core to generate libraries of compounds for biological screening.

Below is a conceptual workflow illustrating the use of a protected isoindoline scaffold in the synthesis of bioactive derivatives.

Case Study: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors

While direct synthesis from this compound is not extensively documented for a specific carbonic anhydrase inhibitor, the broader class of isoindolinone derivatives has shown significant potential in this area. A study on novel isoindolinones synthesized from 2-benzoylbenzoic acid provides a relevant example of the biological activity of this scaffold.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Mechanism of Action: Carbonic Anhydrase Inhibition

The synthesized isoindolinone derivatives act as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). The mechanism of inhibition involves the binding of the inhibitor to the zinc ion in the active site of the enzyme. This binding prevents the normal catalytic cycle of the enzyme, thereby reducing the rate of carbon dioxide hydration. The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.

Quantitative Data

The inhibitory potential of several novel isoindolinone derivatives against hCA I and hCA II was evaluated and compared to the standard inhibitor, acetazolamide (AAZ). The results, including IC₅₀ and Kᵢ values, are summarized in the table below.

| Compound | hCA I IC₅₀ (nM) | hCA I Kᵢ (nM) | hCA II IC₅₀ (nM) | hCA II Kᵢ (nM) |

| 2a | 25.16 ± 0.31 | 22.03 ± 9.21 | 13.02 ± 0.04 | 14.87 ± 3.25 |

| 2b | 45.33 ± 0.76 | 49.49 ± 12.07 | 231.00 ± 1.00 | 160.34 ± 46.59 |

| 2c | 11.24 ± 0.29 | 11.48 ± 4.18 | 14.71 ± 0.03 | 9.32 ± 2.35 |

| 2f | 75.73 ± 1.20 | 16.09 ± 4.14 | 14.86 ± 0.05 | 10.39 ± 2.11 |

| AAZ | 26.31 ± 0.95 | 25.10 ± 8.13 | 14.26 ± 0.21 | 12.10 ± 2.40 |

Data extracted from a study on novel isoindolinone derivatives.

Compounds 2c and 2f exhibited superior inhibitory effects on hCA I and II compared to the standard inhibitor acetazolamide.

Experimental Protocols

The following is a summary of the experimental protocol used to determine the carbonic anhydrase inhibitory activity of the isoindolinone derivatives.

Carbonic Anhydrase Inhibition Assay

The esterase activity of purified human erythrocyte carbonic anhydrase isoforms I and II was measured. The assay monitors the increase in absorbance of the reaction medium at 348 nm using a spectrophotometer. Acetazolamide was used as a reference drug for comparison. The inhibitory effects of the test compounds on the CA isoenzymes were evaluated by measuring the change in enzyme activity in the presence of the inhibitors compared to controls.

A detailed workflow for a typical enzyme inhibition assay is presented below.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery, providing a rigid scaffold for the development of novel bioactive compounds. While it does not possess an intrinsic mechanism of action, its derivatives have shown significant therapeutic potential. The case study of isoindolinone-based carbonic anhydrase inhibitors highlights the utility of the isoindoline core in designing potent and selective enzyme inhibitors. Further exploration of derivatives synthesized from this compound is warranted to uncover new therapeutic agents for a range of diseases.

References

Spectroscopic and Analytical Profile of Boc-isoindoline-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic and analytical characteristics of tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate-2-carboxylate, commonly known as Boc-isoindoline-1-carboxylic acid (CAS No: 221352-46-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the well-established spectroscopic behavior of its constituent functional groups: a Boc-protecting group, an isoindoline core, and a carboxylic acid moiety. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: 2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Boc-isoindoline-1-carboxylic acid. These predictions are derived from typical values for analogous functional groups and structural motifs found in the scientific literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.0-5.5 | Singlet/Doublet | 1H | Methine proton (-CH(COOH)-) |

| ~4.5-5.0 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~1.4-1.5 | Singlet | 9H | tert-butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170-180 | Carboxylic acid carbonyl (-C OOH) |

| ~155 | Boc carbonyl (-C =O) |

| ~135-140 | Aromatic quaternary carbons |

| ~125-130 | Aromatic methine carbons |

| ~80 | Boc quaternary carbon (-C (CH₃)₃) |

| ~60-65 | Methine carbon (-C H(COOH)-) |

| ~50-55 | Methylene carbon (-C H₂-) |

| ~28 | Boc methyl carbons (-C(C H₃)₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid)[4][5][6] |

| ~2980, ~2930 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Boc carbonyl) |

| ~1700 | Strong | C=O stretch (Carboxylic acid carbonyl)[5][6] |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic)[4] |

| ~1400-1200 | Strong | C-O stretch and O-H bend (Carboxylic acid) |

| ~1160 | Strong | C-O stretch (Boc ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 264.1230 | [M+H]⁺ | Calculated for C₁₄H₁₈NO₄⁺ |

| 286.1049 | [M+Na]⁺ | Calculated for C₁₄H₁₇NNaO₄⁺ |

| 208.0706 | [M-C₄H₉O]⁺ | Loss of tert-butyl group |

| 164.0757 | [M-Boc+H]⁺ | Loss of the Boc group |

| 218.0811 | [M-COOH]⁺ | Loss of the carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the key analytical experiments.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Boc-isoindoline-1-carboxylic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may affect chemical shifts.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

-

The spectral width should encompass the range of -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (1024 or more) to achieve adequate signal intensity, especially for quaternary carbons.

-

The spectral width should cover 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively, as well as common adducts like [M+Na]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural confirmation.[7][8][9]

-

-

Data Processing: Analyze the acquired spectra to determine the accurate mass of the molecular ion and its fragments. Compare the experimental mass to the calculated theoretical mass to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or synthesized chemical compound like Boc-isoindoline-1-carboxylic acid.

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 221352-46-1 Cas No. | N-Boc-isoindoline-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uab.edu [uab.edu]

- 9. uab.edu [uab.edu]

Synthesis of Isoindoline Derivatives from 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of diverse isoindoline derivatives starting from the versatile building block, 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid. This N-Boc protected cyclic α-amino acid offers a stable and activatable scaffold for the generation of a library of compounds, including amides, esters, and alcohols, which are of significant interest in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols for key transformations, presents quantitative data for expected outcomes, and illustrates the synthetic pathways and a relevant biological signaling cascade using functional diagrams.

Core Synthetic Transformations

The primary functional handle of this compound is the carboxylic acid group, which can be readily transformed into a variety of other functional groups. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures the stability of the core structure during these transformations and can be removed under acidic conditions if desired for further functionalization.

Amide Bond Formation (Amidation)

The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry, often used to introduce diverse substituents and modulate the pharmacological properties of a lead compound. Standard peptide coupling reagents are highly effective for this transformation.

Experimental Protocol: Amide Synthesis using EDC/HOBt Coupling

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide derivative.

| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |

| Benzylamine | EDC, HOBt, DIPEA | DCM | 18 | 85-95 |

| Morpholine | HATU, DIPEA | DMF | 12 | 80-90 |

| Aniline | EDC, HOBt, DIPEA | DMF | 24 | 75-85 |

| Ammonia (as NH₄Cl with DIPEA) | Isobutyl chloroformate, NMM | THF | 4 | 70-80 |

Ester Formation (Esterification)

Esterification is another fundamental transformation, yielding derivatives that can have improved cell permeability or act as prodrugs. The Fischer-Speier and Steglich esterification methods are commonly employed.

Experimental Protocol: Steglich Esterification

-

Dissolution: Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the pure ester.

| Alcohol | Coupling Reagent | Solvent | Time (h) | Yield (%) |

| Methanol | DCC, DMAP | DCM | 6 | 90-98 |

| Ethanol | DCC, DMAP | DCM | 6 | 90-98 |

| Benzyl alcohol | DCC, DMAP | DCM | 8 | 85-95 |

| tert-Butanol | EDC, DMAP | DCM | 12 | 70-80 |

Reduction to Primary Alcohol

The carboxylic acid can be fully reduced to the corresponding primary alcohol, which serves as a versatile intermediate for further synthetic modifications, such as ether formation or oxidation to an aldehyde.

Experimental Protocol: Reduction using LiAlH₄

-

LAH Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Acid Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). A granular precipitate should form.

-

Work-up: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography if necessary.

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| LiAlH₄ | THF | Reflux | 3 | 80-90 |

| BH₃·THF | THF | Reflux | 4 | 75-85 |

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations starting from this compound.

Application in Drug Discovery: STING Pathway Inhibitors

Isoindoline derivatives have garnered significant attention as potential therapeutic agents. A notable example is the development of isoindoline-2(1H)-carboxamides as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, and its aberrant activation is implicated in various autoimmune and autoinflammatory diseases.

The synthesis of these inhibitors often involves the coupling of a substituted isoindoline core with a suitable carboxylic acid or the coupling of an isoindoline carboxylic acid with an appropriate amine, highlighting the utility of the synthetic methods described herein.

The diagram above illustrates the canonical STING signaling pathway. Cytosolic double-stranded DNA (dsDNA) is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger 2'3'-cGAMP. cGAMP binds to STING dimers on the endoplasmic reticulum, causing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of genes encoding type I interferons and other inflammatory cytokines. Isoindoline-based STING inhibitors can block this pathway, thereby reducing the inflammatory response, making them promising candidates for the treatment of STING-associated diseases.[1][2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of isoindoline derivatives. The straightforward and high-yielding protocols for amidation, esterification, and reduction provide a robust platform for generating compound libraries for drug discovery and development. The successful application of related isoindoline scaffolds as inhibitors of the STING pathway underscores the therapeutic potential of this compound class and highlights the importance of the synthetic strategies detailed in this guide.

References

Methodological & Application

Application Notes and Protocols: 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid (Boc-L-isoindoline-1-carboxylic acid) as a versatile chiral building block in asymmetric synthesis. Its constrained bicyclic structure makes it an invaluable precursor for the stereocontrolled synthesis of a wide range of chiral molecules, including peptide analogues and pharmacologically active compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for the selective unmasking of the secondary amine under acidic conditions, facilitating its use in multi-step synthetic sequences.[3]

Applications in Asymmetric Synthesis

This compound is a valuable starting material for the synthesis of enantiomerically pure compounds. Its rigid isoindoline scaffold is found in various natural products and synthetic drugs.[1][2][4][5]

Peptide Synthesis

The protected amino acid can be incorporated into peptide chains to introduce conformational rigidity, which can enhance biological activity and metabolic stability. It is particularly useful in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions.

Quantitative Data on Peptide Coupling Efficiency:

The choice of coupling reagent is crucial for achieving high yields, especially with sterically hindered amino acids like 2-(Boc)isoindoline-1-carboxylic acid.

| Coupling Reagent | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |

| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90 | Fast activation, standard for SPPS. May require double coupling. |

| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95 | Highly reactive, superior for hindered couplings. Reduces racemization. |

| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90 | Effective for hindered and N-methylated amino acids. |

| DCC / DIC | HOBt, OxymaPure | - | CH₂Cl₂, DMF | ~85 | Cost-effective. Formation of insoluble DCU byproduct with DCC. DIC is preferred for SPPS. |

| T3P® | - | Pyridine, DIPEA | EtOAc, THF | High | Propanephosphonic acid anhydride; efficient with low epimerization. Simplified purification. |

Synthesis of Chiral Heterocycles

This building block is a key precursor for the asymmetric synthesis of various heterocyclic compounds, including isoindolinone derivatives which are present in a number of biologically active molecules.[6][7] An example is the synthesis of hybrid isoindolinone-pyrazoles through an organocatalytic Mannich reaction.

Quantitative Data for Asymmetric Mannich Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) |

| Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate | Acetylacetone | (R,R)-Takemoto catalyst | Dichloroethane/Dichloromethane | 80 | 89% |

This reaction demonstrates the utility of the isoindoline scaffold in constructing complex chiral molecules with high stereocontrol.[8]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for incorporating 2-(Boc)isoindoline-1-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide resin)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel. Drain the solvent.

-

Boc Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group. Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 2 minutes). Wash again with DMF (3x).

-

Coupling of 2-(Boc)isoindoline-1-carboxylic acid:

-

In a separate vial, prepare the activation solution: Dissolve 2-(Boc)isoindoline-1-carboxylic acid (3 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.

-

Add the activated solution to the resin and agitate at room temperature for 2-4 hours.

-

-

Washing: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.

-

Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to confirm the completion of the coupling. A negative test indicates a successful coupling.

Protocol for Asymmetric Organocatalytic Mannich Reaction

This protocol describes the synthesis of an enantioenriched isoindolinone precursor.

Materials:

-

Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate

-

Acetylacetone

-

Potassium Carbonate (K₂CO₃)

-

(R,R)-Takemoto catalyst I

-

Dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Hydrazine hydrate

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Mannich Reaction: In an ACE tube, stir a mixture of Benzyl 2-(1-((tert-butoxycarbonyl)amino)-1-(phenylsulfonyl)methyl)benzoate (1 eq.), K₂CO₃ (2 eq.), acetylacetone (2 eq.), and (R,R)-Takemoto catalyst I (20 mol%) in a 3:2 mixture of DCE/DCM at -40 °C for 24 hours.[8]

-

Work-up: Filter off the inorganic salt and purify the mixture directly by flash chromatography on silica gel (hexane/ethyl acetate gradient) to yield the enantioenriched acyclic product.[8]

-

Pyrazole Formation: To a solution of the enantioenriched intermediate (1 eq.) in THF, add hydrazine hydrate (1.1 eq.) and stir for 1 hour. Remove the solvent under reduced pressure and purify by flash chromatography to obtain the pyrazole derivative.[8]

-

Cyclization and Deprotection: Subject the pyrazole derivative to cyclization conditions (e.g., heating with a suitable catalyst) to form the N-Boc protected isoindolinone. Deprotect the Boc group using TFA to yield the final NH-free hybrid isoindolinone-pyrazole.[8]

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for the incorporation of 2-(Boc)isoindoline-1-carboxylic acid in SPPS.

Logical Relationship in Asymmetric Synthesis of an Isoindolinone-Pyrazole Hybrid

Caption: Key steps in the asymmetric synthesis of a chiral isoindolinone-pyrazole hybrid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes: Peptide Coupling Reactions with 2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid

Introduction

2-(Tert-butoxycarbonyl)isoindoline-1-carboxylic acid, also known as Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), is a conformationally constrained analog of proline.[1] Its rigid structure is a valuable tool in medicinal chemistry and peptide design, as it can impart specific secondary structures in peptides, potentially enhancing biological activity, metabolic stability, and pharmacokinetic profiles.[1] However, the steric hindrance caused by the bulky Boc protecting group and the indoline ring structure presents a significant challenge for efficient peptide bond formation.[1][2] Standard coupling procedures may result in low yields and side reactions.[1]

These application notes provide an overview of effective coupling strategies, detailed experimental protocols, and comparative data to facilitate the successful incorporation of this sterically hindered amino acid into peptide sequences. The choice of an appropriate coupling reagent and optimized reaction conditions are critical for overcoming the reduced reactivity of the carboxylic acid and ensuring high-efficiency amide bond formation.[1][3]

Reaction Mechanisms with Common Coupling Reagents

The core principle of peptide coupling involves the activation of the carboxylic acid group of Boc-Inp-OH to create a reactive intermediate that is readily attacked by the N-terminal amine of another amino acid or peptide.[1][3] For sterically hindered amino acids like Boc-Inp-OH, high-reactivity coupling reagents are necessary.

1. Uronium/Aminium Salt Reagents (e.g., HATU, HBTU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) are highly effective for difficult couplings.[1][4] The mechanism involves two main steps:

-

Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylate of Boc-Inp-OH attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[1]

-

Active Ester Formation: This unstable intermediate quickly reacts with the 1-hydroxy-7-azabenzotriazole (HOAt) anion (generated from HATU) to form a more stable and highly reactive OAt-active ester.[1] This active ester is then efficiently attacked by the amine nucleophile to form the desired peptide bond, releasing tetramethylurea as a byproduct.[1]

2. Carbodiimide Reagents (e.g., DCC, DIC) with Additives

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective coupling reagents.[1][4] For sterically hindered couplings, their use is almost always paired with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions like racemization.[1][4]

-

O-Acylisourea Intermediate Formation: The carboxylic acid of Boc-Inp-OH reacts with the carbodiimide to form a reactive O-acylisourea intermediate.[1]

-

Active Ester Formation: This intermediate is prone to rearranging into an unreactive N-acylurea byproduct. Additives like HOBt intercept the O-acylisourea to form a more stable active ester.[1]

-

Amide Bond Formation: The HOBt-ester is then cleanly converted to the desired amide upon reaction with the amine component.[1] DIC is preferred for solid-phase synthesis as its urea byproduct is soluble, whereas the dicyclohexylurea from DCC is largely insoluble and requires filtration.[4]

Data Presentation

The selection of a coupling reagent is critical for achieving high yields. The following table summarizes common reagents used for coupling sterically hindered amino acids.

| Coupling Reagent | Common Additives | Typical Solvents | Reported Yield | Key Considerations |

| HATU | None required (contains HOAt) | DMF, NMP | High | Highly efficient for hindered couplings, including N-methyl amino acids.[4][5] |

| HBTU | HOBt | DMF, CH₂Cl₂ | High | Very efficient, reactions can be complete in minutes with minimal racemization when HOBt is added.[4] |

| PyBOP | None required | DMF, CH₂Cl₂ | High | Excellent for solution and solid-phase synthesis; avoids the carcinogenic byproduct HMPA associated with BOP.[5] |

| DCC / DIC | HOBt, OxymaPure | CH₂Cl₂, DMF | ~85%[6] | Cost-effective. DIC is preferred for SPPS due to soluble urea byproduct.[4][6] Additives are crucial to prevent racemization.[4] |

| T3P® | Pyridine, DIPEA | EtOAc, THF | High | Efficient with low epimerization; purification is often simplified.[2][6] |

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol describes a general procedure for the solution-phase coupling of Boc-Inp-OH to an amino acid ester.

Materials:

-

Boc-Inp-OH (1.0 eq)

-

Amino acid ester hydrochloride (1.1 eq)

-

HATU (1.0-1.2 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve Boc-Inp-OH (1.0 eq) and the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.[1]

-

Add HATU (1.0-1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[1]

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically stirred at room temperature for 2-12 hours.[1]

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.[1]

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Solution-Phase Peptide Coupling using DIC/HOBt

This protocol details the coupling of Boc-Inp-OH using a carbodiimide with an additive.

Materials:

-

Boc-Inp-OH (1.0 eq)

-

Amino acid ester hydrochloride (1.1 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)[6]

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N-Methylmorpholine (NMM) (1.1 eq)[6]

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve Boc-Inp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM and add NMM (1.1 eq) to neutralize the salt. Stir for 10 minutes.[6]

-

Cool the Boc-Inp-OH solution to 0 °C in an ice bath.[6]

-

Add DIC (1.1 eq) to the cooled solution and stir for 10 minutes for activation.[6]

-

Add the neutralized amino acid ester solution from step 2 to the activation mixture.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[6]

-

Monitor the reaction progress by TLC or LC-MS.

-

Filter the reaction mixture to remove any precipitated diisopropylurea.

-

Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

If necessary, purify the crude product by flash column chromatography.[6]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using HATU